molecular formula C9H9FOS B1301891 (4-Fluorophenylthio)propan-2-one CAS No. 2968-13-0

(4-Fluorophenylthio)propan-2-one

Cat. No. B1301891
CAS RN: 2968-13-0
M. Wt: 184.23 g/mol
InChI Key: MKJQBSVPZYELIJ-UHFFFAOYSA-N
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Description

(4-Fluorophenylthio)propan-2-one is a chemical compound that is part of a broader class of sulfur-containing organic molecules. While the specific compound is not directly discussed in the provided papers, related compounds with fluorophenyl groups and sulfur functionalities are mentioned, indicating the relevance of such structures in various chemical and biological applications.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing groups into the molecular structure. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent is described, which could potentially be applied to synthesize (4-Fluorophenylthio)propan-2-one by introducing a fluorine atom into the phenyl ring of a thio-propanone precursor . Additionally, the synthesis of a quinazolinone derivative with a 4-fluorophenyl group involved a sulfur arylation reaction , which could be analogous to methods for synthesizing sulfur-containing compounds like (4-Fluorophenylthio)propan-2-one.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Fluorophenylthio)propan-2-one has been studied using various techniques. For example, Raman and crystal structure analysis was used to investigate a quinazolinone derivative with a 4-fluorophenyl group . Similarly, vibrational spectroscopy and computational analysis were employed to study the structure of a thiosemicarbazone derivative with a 3-fluorophenyl group . These studies provide insights into the molecular geometry and electronic properties that could be relevant to (4-Fluorophenylthio)propan-2-one.

Chemical Reactions Analysis

The reactivity of fluorophenyl-containing compounds with sulfur functionalities can be diverse. For instance, the deoxofluorinating agent mentioned earlier is capable of converting various functional groups to fluorinated analogs, which suggests that (4-Fluorophenylthio)propan-2-one could potentially undergo similar transformations . Additionally, the synthesis of thioureas with fluorophenyl groups involved reactions with isothiocyanates , indicating that (4-Fluorophenylthio)propan-2-one might also participate in reactions with nucleophiles due to the presence of the thioester group.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Fluorophenylthio)propan-2-one can be inferred from related compounds. The presence of a fluorine atom can significantly affect the compound's reactivity and physical properties, such as boiling point and solubility. For example, the fluorinated quinazolinone derivative exhibited specific crystallographic parameters and vibrational properties . The introduction of fluorine into organic molecules often leads to increased thermal stability and resistance to hydrolysis, as seen with the fluorinating agent . These properties are crucial for the potential application of such compounds in drug discovery and material science.

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQBSVPZYELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372098
Record name 1-[(4-Fluorophenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenylthio)propan-2-one

CAS RN

2968-13-0
Record name 1-[(4-Fluorophenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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